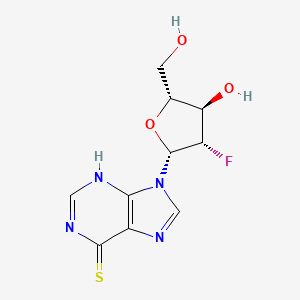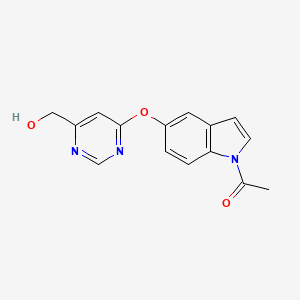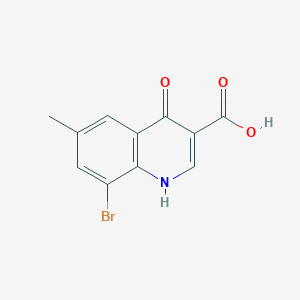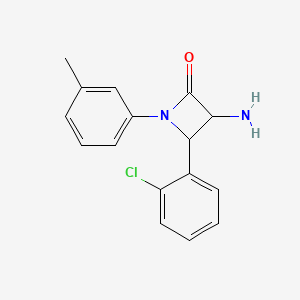
2-(1,3-Dihydro-2H-isoindol-2-yl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(isoindolin-2-yl)naphthalene-1,4-dione is a heterocyclic compound characterized by the presence of an isoindoline nucleus and a naphthalene-1,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoindolin-2-yl)naphthalene-1,4-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction between phthalic anhydride and an appropriate amine under solventless conditions, followed by heating to achieve the desired product . Another method involves the use of phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid, stirred at high temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of 2-(isoindolin-2-yl)naphthalene-1,4-dione often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as SiO2-tpy-Nb can enhance the yield and efficiency of the reaction . The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(isoindolin-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(isoindolin-2-yl)naphthalene-1,4-dione has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 2-(isoindolin-2-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the naphthalene-1,4-dione moiety.
Phthalazine-1,4-dione: Contains a similar dione structure but differs in the heterocyclic ring system.
Isoindoline-1,3-dione derivatives: Various derivatives with different substitution patterns on the isoindoline ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65033-02-5 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2-(1,3-dihydroisoindol-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H13NO2/c20-17-9-16(18(21)15-8-4-3-7-14(15)17)19-10-12-5-1-2-6-13(12)11-19/h1-9H,10-11H2 |
Clé InChI |
XVWMQYYVAQOLBF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CN1C3=CC(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)


![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)


![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)
